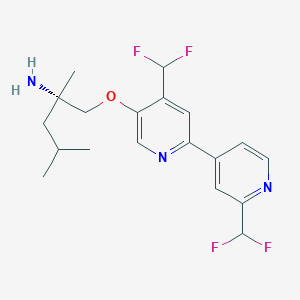

RORgammat agonist 3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “ROR” refers to ethers, which are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. The general formula for ethers is R-O-R’, where R and R’ can be the same or different alkyl or aryl groups. Ethers are known for their relatively low reactivity and are commonly used as solvents in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

Ethers can be synthesized through several methods, including:

Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions. [ R-O^- + R’-X \rightarrow R-O-R’ + X^- ]

Acid-Catalyzed Dehydration of Alcohols: This method involves the dehydration of alcohols in the presence of a strong acid such as sulfuric acid. The reaction is typically carried out at elevated temperatures. [ 2 R-OH \xrightarrow{H_2SO_4} R-O-R + H_2O ]

Industrial Production Methods

Industrially, ethers are produced through the catalytic dehydration of alcohols or by the reaction of alcohols with alkenes in the presence of an acid catalyst. For example, diethyl ether is commonly produced by the acid-catalyzed dehydration of ethanol.

化学反応の分析

Ethers are relatively inert and do not undergo many reactions. they can participate in the following types of reactions:

Cleavage by Strong Acids: Ethers can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) to form alkyl halides and alcohols. [ R-O-R’ + HI \rightarrow R-I + R’-OH ]

Oxidation: Ethers can be oxidized to form peroxides, which are highly reactive and can be hazardous. [ R-O-R’ + O_2 \rightarrow R-O-O-R’ ]

科学的研究の応用

Ethers have a wide range of applications in scientific research, including:

Solvents: Ethers are commonly used as solvents in organic synthesis due to their ability to dissolve a wide range of organic compounds and their relatively low reactivity.

Extraction: Ethers are used in the extraction of organic compounds from aqueous solutions due to their immiscibility with water.

Anesthetics: Some ethers, such as diethyl ether, have been used as anesthetics in medical applications.

Fuel Additives: Ethers such as methyl tert-butyl ether (MTBE) are used as fuel additives to improve the octane rating of gasoline.

作用機序

The mechanism of action of ethers depends on their specific application. As solvents, ethers interact with solute molecules through van der Waals forces and dipole-dipole interactions. In their role as anesthetics, ethers act on the central nervous system by disrupting the function of neuronal membranes, leading to a loss of consciousness.

類似化合物との比較

Ethers can be compared with other similar compounds such as alcohols and esters:

Alcohols: Alcohols contain a hydroxyl group (-OH) attached to an alkyl or aryl group. Unlike ethers, alcohols can form hydrogen bonds, leading to higher boiling points and solubility in water.

Esters: Esters contain a carbonyl group (C=O) adjacent to an ether linkage (R-O-R’). Esters are more reactive than ethers and are commonly used as flavoring agents and in the production of polymers.

Similar compounds include:

- Alcohols (R-OH)

- Esters (R-COO-R’)

- Ketones (R-CO-R’)

Ethers are unique in their relatively low reactivity and their ability to act as solvents for a wide range of organic compounds.

特性

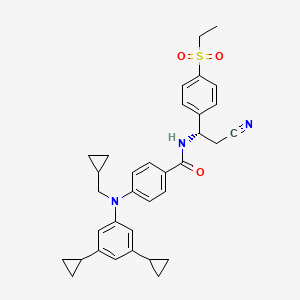

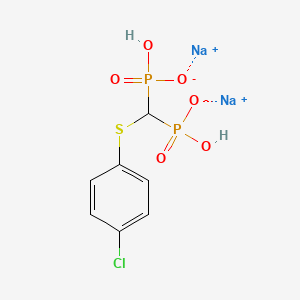

分子式 |

C34H37N3O3S |

|---|---|

分子量 |

567.7 g/mol |

IUPAC名 |

N-[(1S)-2-cyano-1-(4-ethylsulfonylphenyl)ethyl]-4-[3,5-dicyclopropyl-N-(cyclopropylmethyl)anilino]benzamide |

InChI |

InChI=1S/C34H37N3O3S/c1-2-41(39,40)32-15-11-26(12-16-32)33(17-18-35)36-34(38)27-9-13-30(14-10-27)37(22-23-3-4-23)31-20-28(24-5-6-24)19-29(21-31)25-7-8-25/h9-16,19-21,23-25,33H,2-8,17,22H2,1H3,(H,36,38)/t33-/m0/s1 |

InChIキー |

USBZHIHCYYIWNH-XIFFEERXSA-N |

異性体SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CC#N)NC(=O)C2=CC=C(C=C2)N(CC3CC3)C4=CC(=CC(=C4)C5CC5)C6CC6 |

正規SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(CC#N)NC(=O)C2=CC=C(C=C2)N(CC3CC3)C4=CC(=CC(=C4)C5CC5)C6CC6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)

![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)

![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)